molecular formula C6H6N4O3 B12851242 6-Amino-3-nitropyridine-2-carboxamide CAS No. 267243-45-8

6-Amino-3-nitropyridine-2-carboxamide

Cat. No.: B12851242
CAS No.: 267243-45-8
M. Wt: 182.14 g/mol
InChI Key: WVCKGBPVHUJMLG-UHFFFAOYSA-N
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Description

6-Amino-3-nitropyridine-2-carboxamide: (CAS#: 267243-45-8) is a chemical compound with the molecular formula C₆H₆N₄O₃ It falls within the class of pyridine derivatives

Preparation Methods

Industrial Production:: Industrial-scale production methods for 6-Amino-3-nitropyridine-2-carboxamide are proprietary and may not be widely disclosed. it likely involves efficient and scalable processes to meet commercial demands.

Chemical Reactions Analysis

Reactivity:: This compound can participate in several chemical reactions:

    Substitution Reactions: It may undergo nucleophilic substitution reactions due to the amino group.

    Reduction Reactions: Reduction of the nitro group to an amino group is feasible.

    Acid-Base Reactions: It can act as a weak base due to the amino group.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the nitro group.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the carboxamide group.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in organic synthesis.

Biology and Medicine::

    Pharmaceutical Research: Scientists explore its potential as a drug candidate due to its structural features.

    Biological Activity: Investigations into its biological effects (e.g., antimicrobial, antitumor) are ongoing.

Industry::

    Dye Synthesis: It may find applications in dye and pigment synthesis.

Mechanism of Action

The precise mechanism by which 6-Amino-3-nitropyridine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare it with related pyridine derivatives. Similar compounds include 3-nitropyridine-2-carbaldehyde .

Remember that this compound’s uniqueness lies in its specific combination of functional groups, making it valuable for diverse applications

Properties

CAS No.

267243-45-8

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

6-amino-3-nitropyridine-2-carboxamide

InChI

InChI=1S/C6H6N4O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,7,9)(H2,8,11)

InChI Key

WVCKGBPVHUJMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)N

Origin of Product

United States

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